1-Chloro-9,9-dimethyl-9H-fluorene
Description
1-Chloro-9,9-dimethyl-9H-fluorene is a halogenated derivative of 9,9-dimethyl-9H-fluorene, a polycyclic aromatic hydrocarbon with two methyl groups at the central 9-position. The introduction of a chlorine atom at the 1-position modifies its electronic and steric properties, making it valuable in organic synthesis and materials science.
Properties
Molecular Formula |
C15H13Cl |
|---|---|
Molecular Weight |
228.71 g/mol |
IUPAC Name |
1-chloro-9,9-dimethylfluorene |
InChI |
InChI=1S/C15H13Cl/c1-15(2)12-8-4-3-6-10(12)11-7-5-9-13(16)14(11)15/h3-9H,1-2H3 |
InChI Key |
NSZJUMGSSLUXOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C(=CC=C3)Cl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogenated Fluorene Derivatives
Key analogs include:
- 2-Bromo-9,9-dimethyl-9H-fluorene (CAS 28320-31-2): Bromine at position 2 .
- 2-Iodo-9,9-dimethyl-9H-fluorene (28a in ): Iodine at position 2, used in asymmetric synthesis .
- 2-Bromo-7-chloro-9,9-dimethyl-9H-fluorene : Dual halogenation at positions 2 and 7 .
- 9-Chloromethyl-9-[(9H-fluoren-9-yl)methyl]-9H-fluorene : Chloromethyl substitution at position 9 .
Electronic Effects :
- Chlorine’s electron-withdrawing nature decreases electron density in the fluorene ring compared to methyl or hydrogen substituents. This contrasts with bromine and iodine, which are less electronegative but more polarizable, influencing reactivity in cross-coupling reactions .
- Steric hindrance from 9,9-dimethyl groups directs substitution to less hindered positions (e.g., 1-, 2-, or 7-positions) .
Halogenation Strategies
Comparative Reaction Yields
Physical Properties
Baseline Data for 9,9-Dimethyl-9H-fluorene
Impact of Halogen Substitution
Photoelectrocatalytic Amination
Cross-Coupling Reactions
- Bromo/Iodo Derivatives : Widely used in Suzuki and Buchwald-Hartwig couplings due to favorable leaving-group properties. For example, 2-iodo-9,9-dimethyl-9H-fluorene achieves 81% yield in CuI-catalyzed couplings .
- Chloro Derivative : Less reactive than bromo/iodo analogs, requiring harsher conditions (e.g., higher temperatures or specialized catalysts).
Materials Science
- Optoelectronic Applications : Fluorene derivatives with carborane groups exhibit thermally activated delayed fluorescence (TADF). Chlorine’s electron-withdrawing nature could modulate singlet-triplet energy gaps, enhancing TADF efficiency .
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